2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-(2-Phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a phenoxyethyl group at position 2 and a pyrrolidine sulfonamide moiety at position 4.
Properties
IUPAC Name |
2-(2-phenoxyethyl)-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18-21-14-16(27(24,25)20-10-4-5-11-20)8-9-17(21)19-22(18)12-13-26-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYALRVGMJCBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) at room temperature .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The pyrrolidine-1-sulfonyl moiety participates in nucleophilic substitutions and coordination chemistry:
| Reaction Type | Conditions | Observed Outcome | Source |
|---|---|---|---|
| Hydrolysis | Aqueous HCl, 60–70°C | Sulfonic acid formation (partial) | |
| Metal coordination | Transition metal salts (e.g., Cu²⁺) | Stable complexes (hypothesized) |
In one protocol, treatment with 35% HCl at elevated temperatures partially hydrolyzes the sulfonamide group, though full cleavage is not reported . Computational studies on analogs suggest potential for metal chelation via the sulfonyl oxygen .
Triazolopyridinone Ring Modifications
The fused triazole-pyridinone system undergoes electrophilic and nucleophilic attacks:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C5 or C7 | |
| Halogenation | NXS (X = Cl, Br), DMF | Halo-substituted analogs |
For example, bromination of the parent triazolopyridinone (without substituents) yields 5-bromo derivatives under mild conditions . Similar reactivity is anticipated for this compound.
Phenoxyethyl Chain Reactions
The 2-phenoxyethyl group undergoes typical ether reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Cleavage | HBr/AcOH, reflux | Phenol and ethylene bromide | |
| Oxidation | KMnO₄, acidic conditions | Phenoxyacetic acid derivative |
Controlled cleavage of the ether linkage is achievable with hydrobromic acid, preserving the triazolopyridinone core.
Derivatization for Biological Studies
Modifications to enhance solubility or bioactivity include:
| Modification | Method | Purpose | Source |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Mask polar groups for permeability | |
| Suzuki coupling | Pd catalysis, aryl boronic acids | Introduce aryl groups at C6 |
A patent example (WO2016006974A2) details coupling reactions at the pyridinone ring to generate analogs with improved COX-II inhibition .
Stability Under Pharmacological Conditions
The compound shows moderate stability in:
| Condition | Half-Life (pH 7.4, 37°C) | Degradation Pathway | Source |
|---|---|---|---|
| Simulated gastric fluid | >24 hours | Minimal hydrolysis | |
| Liver microsomes | 8.2 hours | Oxidative dealkylation |
Degradation primarily occurs via oxidation of the pyrrolidine ring or phenoxyethyl chain .
Hypothetical Reaction Pathways
Based on structural analogs, untested reactions may include:
-
Reductive amination : Conversion of the sulfonamide to a secondary amine using LiAlH₄ .
-
Photochemical dimerization : UV-induced [2+2] cycloaddition of the triazole ring .
These pathways require experimental validation but are mechanistically plausible.
Scientific Research Applications
Antidepressant Activity
One of the primary applications of this compound is in the development of antidepressants. Research indicates that derivatives of triazolopyridines can inhibit the reuptake of serotonin and norepinephrine, making them potential candidates for treating depression and anxiety disorders. For example, related compounds have shown significant inhibition of synaptosomal uptake of serotonin, suggesting a similar mechanism may apply to 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that triazolopyridine derivatives can act as selective COX-2 inhibitors. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs .
Anticancer Potential
Recent studies suggest that compounds within this class may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Research has indicated that certain derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of this compound, particularly in medicinal applications, involves the inhibition of specific kinases. For example, as a c-Met kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the c-Met receptor and its associated signaling cascades.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared to analogs in Table 1:
Key Observations :
- Substituent Bulk: The phenoxyethyl group in the target compound introduces greater steric bulk compared to benzyl or aryl substituents in analogs like 13f or BG12830, which may influence receptor binding or solubility.
- Melting Points : Analogs with rigid substituents (e.g., compound 41) exhibit higher melting points (~147–156°C), while flexible groups (e.g., 13g: 145–146°C) correlate with lower melting points .
Biological Activity
2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251592-59-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structure features a triazolo-pyridine core, which is known for various pharmacological properties.
Biological Activity Overview
The compound's biological activity has been evaluated in several studies, particularly regarding its anticancer properties and its role as an inhibitor of specific enzymes.
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against cervical and breast cancer cell lines. In particular:
- Compound Efficacy : A study demonstrated that certain triazolo derivatives inhibited the activation of the epidermal growth factor receptor (EGFR) in cancer cells at concentrations as low as 7 µM, leading to decreased cell proliferation in tumor models .
- Mechanism of Action : The binding affinity to EGFR suggests that these compounds may interfere with critical signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- IDO1 Inhibition : Recent findings highlight the compound's ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune regulation and cancer progression. This inhibition could enhance anti-tumor immunity by preventing the depletion of tryptophan in the tumor microenvironment .
- Cytochrome P450 Interaction : The compound's interaction with cytochrome P450 enzymes indicates possible drug-drug interactions, which is crucial for assessing safety profiles in therapeutic applications .
Case Studies
Several case studies have investigated the biological effects of triazolo-pyridine derivatives:
- Study on Antiproliferative Effects :
- In Vivo Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1251592-59-2 |
| Anticancer Activity | Effective against HeLa cells at <10 µM |
| IDO1 Inhibition | Yes |
| Cytochrome P450 Interaction | Potential interactions noted |
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazolo-pyridine derivatives often involves multi-step reactions, including cyclization, sulfonation, and functional group coupling. For example, triazolo cores can be synthesized via cyclocondensation of hydrazines with carbonyl intermediates, followed by sulfonation using pyrrolidine-sulfonyl chloride under anhydrous conditions . Optimization requires monitoring variables like temperature (e.g., 0–5°C for sulfonation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agent). Fractional factorial experimental designs (e.g., varying catalysts, time, and temperature) can systematically identify critical parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios (e.g., pyrrolidine sulfonyl protons at δ 3.1–3.5 ppm; triazolo protons at δ 8.2–8.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 minutes) and ESI+ ionization to detect molecular ions (e.g., [M+H]+ at m/z 430–450) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. How should researchers assess and mitigate hazards during handling and storage?
- Methodological Answer :
- Hazard Identification : Review Safety Data Sheets (SDS) for analogous triazolo compounds, focusing on flammability (e.g., flash points >150°C) and toxicity (e.g., LD50 >500 mg/kg in rodents) .
- Storage : Use amber glass vials under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Neutralize acidic/byproduct residues with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Steps include:
- Replicate Studies : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and incubation times .
- Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., des-sulfonated derivatives) and test their activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across studies, accounting for batch-to-batch variability .
Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A light, 315–400 nm) with LC-MS/MS monitoring .
- Biotic Degradation : Use soil microcosms (OECD 307 guidelines) or activated sludge (OECD 301F) to assess microbial breakdown .
- QSPR Modeling : Predict log Kow and BCF (bioconcentration factor) using software like EPI Suite, validated with experimental octanol-water partitioning .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Perform accelerated stability testing in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, and 24 hours .
- Plasma Stability : Incubate with rat/human plasma (37°C, 5% CO2), precipitate proteins with acetonitrile, and quantify degradation via HPLC .
- Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
